molecular formula C12H17NO B2537885 (1-Benzyl-2-methylazetidin-2-yl)methanol CAS No. 1269460-63-0

(1-Benzyl-2-methylazetidin-2-yl)methanol

Cat. No.: B2537885
CAS No.: 1269460-63-0
M. Wt: 191.274
InChI Key: WBDSZTLSLJMLIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of azetidines, like 1-Benzyl-2-methylazetidine, is characterized by a four-membered cyclic amine . The azetidine ring is bent to have a dihedral angle of 153° at the diagonal through non-N atoms .

Scientific Research Applications

Electrooxidative Cyclization Methods

Electrooxidative cyclization techniques have been employed to synthesize novel derivatives from compounds possessing benzyl groups, demonstrating the utility of electrochemical methods in organic synthesis. Such methods have been effective in producing 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, indicating the potential for synthesizing related structures, possibly including modifications to "1-Benzyl-2-methylazetidine-2-methanol" (Okimoto et al., 2012).

Corrosion Inhibition

Triazole derivatives, such as those structurally related to "1-Benzyl-2-methylazetidine-2-methanol," have been investigated as corrosion inhibitors for mild steel in acidic media. The effectiveness of these compounds suggests potential applications in protecting metals from corrosion, highlighting the relevance of benzyl and triazole functionalities in material science applications (Ma et al., 2017).

Biodiesel Production

The synthesis of biodiesel from Nigella sativa seed oil using ionic liquids derived from benzyl-imidazole structures demonstrates the application of such compounds in biofuel production. These findings suggest potential roles for structurally similar compounds in catalyzing transesterification reactions, a key process in biodiesel manufacture (Aghabarari et al., 2014).

Catalysis and Organic Transformations

Compounds with benzyl functionalities have been used as ligands in catalytic systems, facilitating various organic transformations. For instance, tris(triazolyl)methanol-Cu(I) complexes, related in functionality to "1-Benzyl-2-methylazetidine-2-methanol," have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, underscoring the utility of such structures in promoting efficient chemical reactions (Ozcubukcu et al., 2009).

Computational Chemistry

Studies involving computational chemistry techniques to investigate the molecular orbitals and UV-vis spectra of compounds similar to "1-Benzyl-2-methylazetidine-2-methanol" provide insights into the electronic properties and reactivity of such molecules. These approaches offer valuable information for designing new compounds with desired properties for various applications (Wang et al., 2014).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

(1-benzyl-2-methylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(10-14)7-8-13(12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSZTLSLJMLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269460-63-0
Record name (1-benzyl-2-methylazetidin-2-yl)methanol
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